

Navigating the Research Landscape of 5-Iodo-2-methylphenol: A Prospective Comparative Guide

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Compound of Interest

Compound Name: 5-Iodo-2-methylphenol

Cat. No.: B2524084

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A Note to the Researcher: In the dynamic field of chemical and pharmaceutical sciences, the exploration of novel compounds is a constant endeavor. This guide addresses **5-Iodo-2-methylphenol**, a compound noted in chemical catalogs as a research chemical.^{[1][2]} However, a comprehensive review of peer-reviewed literature reveals a notable scarcity of studies detailing its specific applications and, critically, a lack of comparative experimental data against alternative compounds.

Therefore, this document deviates from a traditional comparison guide. Instead, it serves as a forward-looking, technical resource for researchers, scientists, and drug development professionals. We will leverage established knowledge of structurally related compounds—iodinated phenols and cresols—to build a scientifically grounded, prospective framework for evaluating **5-Iodo-2-methylphenol**. This guide will propose potential applications, outline experimental designs for comparative analysis, and provide the causal logic behind these suggested research pathways.

Chemical Profile and Inferred Potential of 5-Iodo-2-methylphenol

5-Iodo-2-methylphenol is an aromatic organic compound, a derivative of cresol (methylphenol).^[2] Its structure, featuring a hydroxyl group, a methyl group, and an iodine atom on the benzene ring, suggests a range of potential chemical reactivities and biological activities.

Property	Value	Source
Molecular Formula	C ₇ H ₇ IO	PubChem[2]
Molecular Weight	234.03 g/mol	PubChem[2]
CAS Number	183803-06-7	Sigma-Aldrich
Physical Form	Solid	Sigma-Aldrich
Storage	2-8°C, protect from light	Sigma-Aldrich

The key functional groups—the phenolic hydroxyl, the activating methyl group, and the versatile iodine substituent—are the primary indicators of its potential utility. The iodine atom, in particular, is a heavy halogen that can serve as a leaving group in cross-coupling reactions or influence the electronic properties and lipophilicity of the molecule, which is significant in medicinal chemistry.

Prospective Application 1: Intermediate in Pharmaceutical Synthesis via Cross-Coupling Reactions

The most prominent inferred application for **5-Iodo-2-methylphenol** is as a building block, or intermediate, in the synthesis of more complex molecules, a common role for many chemical compounds in the pharmaceutical industry.[3][4][5] The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.[6][7]

Comparative Experimental Design: Suzuki-Miyaura Coupling

To evaluate the efficacy of **5-Iodo-2-methylphenol** as a cross-coupling partner, a comparative study against other halogenated 2-methylphenols (e.g., 5-bromo-2-methylphenol and 5-chloro-2-methylphenol) could be designed. The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, provides an excellent platform for this comparison.

Objective: To compare the reaction yield and kinetics of **5-Iodo-2-methylphenol** with its bromo- and chloro-analogs in a palladium-catalyzed Suzuki-Miyaura coupling with a model boronic acid.

Hypothesis: Due to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds, **5-Iodo-2-methylphenol** is expected to exhibit higher reactivity, leading to faster reaction times and/or higher yields under milder conditions.

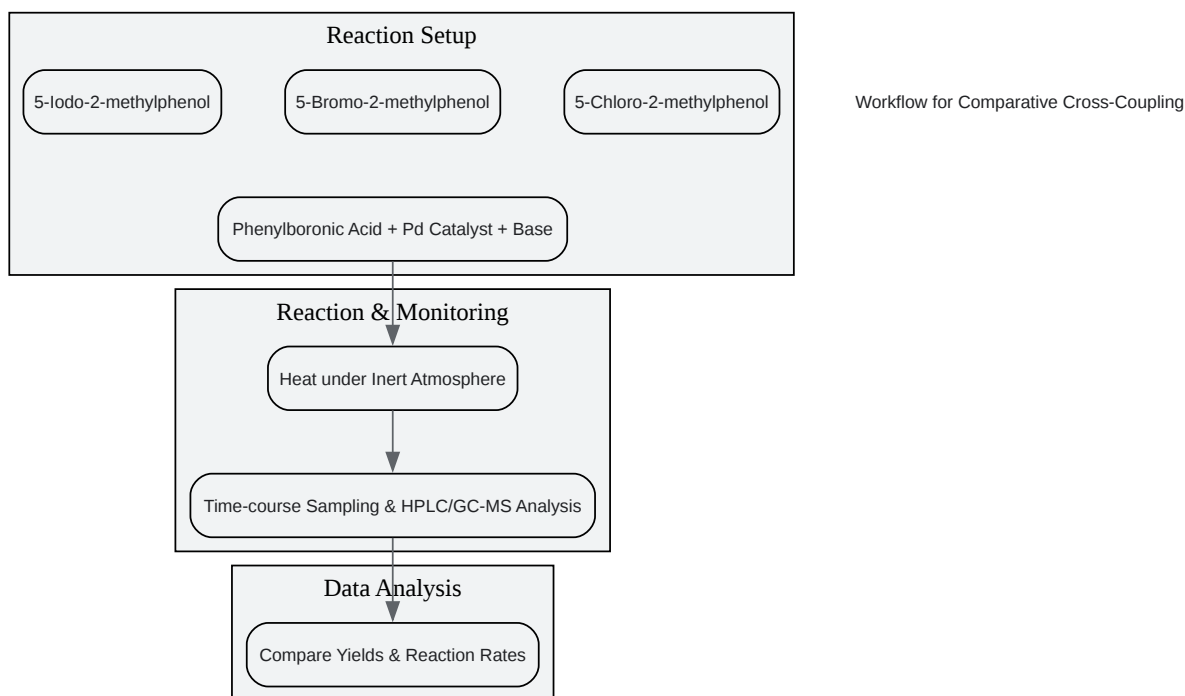
Experimental Protocol: Comparative Suzuki-Miyaura Reaction

- **Reaction Setup:** In parallel reaction vessels, combine 1.0 mmol of the halogenated 2-methylphenol (iodo, bromo, or chloro), 1.2 mmol of phenylboronic acid, 2.0 mmol of a base (e.g., K_2CO_3), and a palladium catalyst system (e.g., 2 mol% $Pd(PPh_3)_4$) in a suitable solvent mixture (e.g., toluene/ethanol/water).
- **Reaction Conditions:** Stir the mixtures under an inert atmosphere (e.g., argon or nitrogen) at a controlled temperature (e.g., 80°C).
- **Monitoring and Analysis:** Withdraw aliquots from each reaction at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours). Quench the aliquots and analyze by a calibrated analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and remaining starting material.
- **Work-up and Isolation:** Upon completion, cool the reactions, perform a standard aqueous work-up, and purify the product by column chromatography.
- **Data Evaluation:** Compare the isolated yields of the desired biaryl product and the reaction profiles over time for the three different halogenated phenols.

Anticipated Performance Comparison

Substrate	Expected Reactivity	Rationale
5-Iodo-2-methylphenol	High	Weaker C-I bond facilitates oxidative addition to the palladium catalyst.[6]
5-Bromo-2-methylphenol	Moderate	C-Br bond is stronger than C-I, requiring more forcing conditions.
5-Chloro-2-methylphenol	Low	Strong C-Cl bond often requires specialized, electron-rich ligands for efficient coupling.

Workflow Visualization



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Workflow for Comparative Cross-Coupling

Prospective Application 2: Antimicrobial Agent

Phenolic compounds and their derivatives are well-known for their antimicrobial properties.[8] The biological activity of cresols has also been investigated.[9][10][11] Halogenation can enhance the antimicrobial potency of phenols. While direct studies on **5-Iodo-2-methylphenol** are absent, research on related compounds like chlorothymol (4-chloro-2-isopropyl-5-methylphenol) demonstrates that halogenated phenols can exhibit significant antimicrobial and adjuvant activity.

Comparative Experimental Design: Minimum Inhibitory Concentration (MIC) Assay

To assess the antimicrobial potential of **5-Iodo-2-methylphenol**, a standard MIC assay could be performed, comparing it against its non-iodinated parent compound, 2-methylphenol (o-cresol), and other halogenated phenols.

Objective: To determine and compare the MIC of **5-Iodo-2-methylphenol**, 2-methylphenol, and a relevant chlorinated phenol against representative Gram-positive (e.g., *Staphylococcus aureus*) and Gram-negative (e.g., *Escherichia coli*) bacteria.

Hypothesis: The iodine atom in **5-Iodo-2-methylphenol** will increase its lipophilicity, potentially enhancing its ability to disrupt bacterial cell membranes and leading to a lower MIC (greater potency) compared to 2-methylphenol.

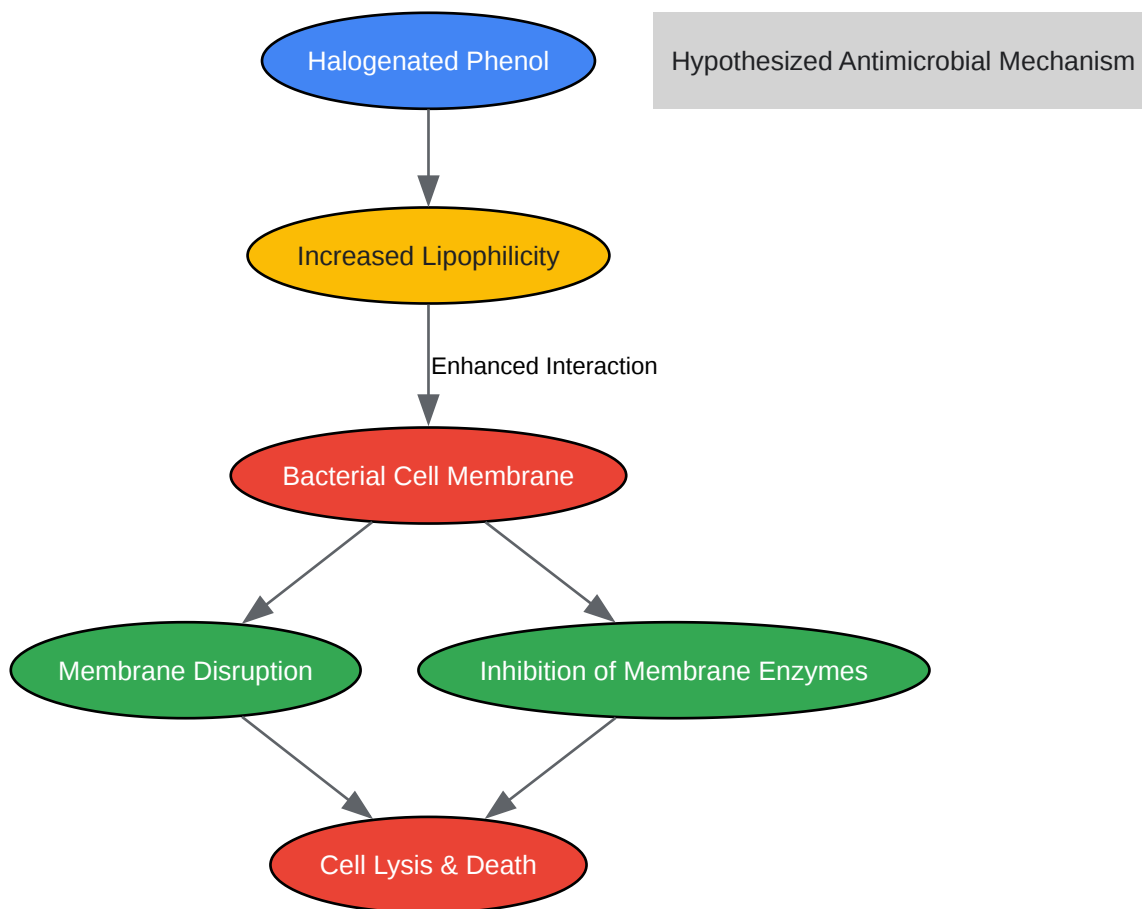
Experimental Protocol: Broth Microdilution MIC Assay

- **Preparation of Test Compounds:** Prepare stock solutions of **5-Iodo-2-methylphenol**, 2-methylphenol, and a comparator like 4-chlorophenol in a suitable solvent (e.g., DMSO).
- **Bacterial Inoculum:** Grow bacterial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5×10^5 CFU/mL) in Mueller-Hinton broth.
- **Serial Dilutions:** In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds to achieve a range of concentrations.
- **Inoculation:** Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
- **Incubation:** Incubate the plates at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Anticipated Performance Comparison

Compound	Expected MIC	Rationale
5-Iodo-2-methylphenol	Low to Moderate	Increased lipophilicity from iodine may enhance membrane interaction.
2-Methylphenol (o-cresol)	High	Lower lipophilicity may result in reduced antimicrobial activity.
4-Chlorophenol	Low to Moderate	A known antimicrobial phenol for comparison.

Conceptual Pathway for Antimicrobial Action



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Hypothesized Antimicrobial Mechanism

Future Directions and Conclusion

The lack of published data on **5-Iodo-2-methylphenol** presents an opportunity for foundational research. The prospective applications and comparative experimental frameworks outlined in this guide provide a starting point for such investigations. Key areas for future exploration include:

- **Synthesis and Derivatization:** Exploring the synthesis of novel derivatives of **5-Iodo-2-methylphenol** to create libraries of compounds for screening in various biological assays. [\[12\]](#)
- **Catalysis:** Investigating its potential role in catalytic processes, either as a ligand precursor or as a substrate in reactions like hydrodehalogenation. [\[13\]](#)[\[14\]](#)
- **Biological Activity Screening:** Broad screening for other biological activities, such as antifungal, antiviral, or enzyme inhibition, is warranted given the diverse activities of phenolic compounds. [\[15\]](#)

In conclusion, while a definitive, data-driven comparison guide for **5-Iodo-2-methylphenol** cannot be constructed at this time, its chemical structure strongly suggests potential as a versatile intermediate in organic synthesis and as a candidate for biological activity studies. The experimental designs proposed herein offer a robust and logical approach for researchers to begin to fill the existing knowledge gap and elucidate the true utility of this compound.

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